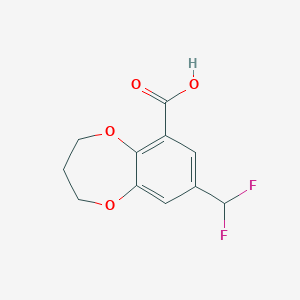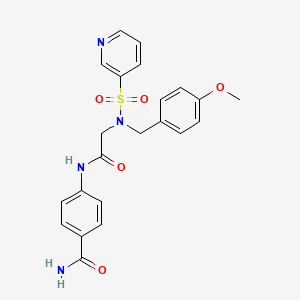
N-(2-(N-butil-N-etilsulfamoyl)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a butyl and ethyl group on the sulfamoyl moiety. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
Target of Action
Amides, such as “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide”, often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and the conditions in which it is used .
Mode of Action
Amides typically work by binding to their target and modulating its activity. This can result in a variety of effects, depending on the nature of the target and the specific interactions between it and the amide .
Biochemical Pathways
The exact biochemical pathways affected by “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on its specific target. Amides often affect pathways related to the function of the target enzyme or receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on factors such as its chemical structure and the route of administration. Amides are typically well absorbed and can be distributed throughout the body .
Result of Action
The molecular and cellular effects of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide”. For example, certain conditions may enhance or inhibit its ability to bind to its target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the ethylsulfamoyl group.
N,N-dibutylbenzamide: Contains two butyl groups instead of a butyl and ethyl group.
N,N-diethylbenzenesulfonamide: Contains two ethyl groups and a sulfonamide moiety.
Uniqueness
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is unique due to the presence of both butyl and ethyl groups on the sulfamoyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamides.
Propiedades
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-12-17(4-2)21(19,20)13-11-16-15(18)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMLGAIHBOYYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)

![1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2444047.png)



![N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2444055.png)

![4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2444058.png)
![4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)


